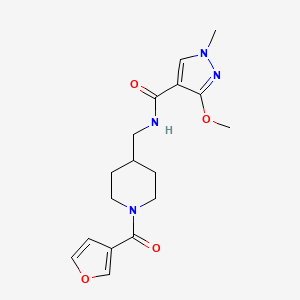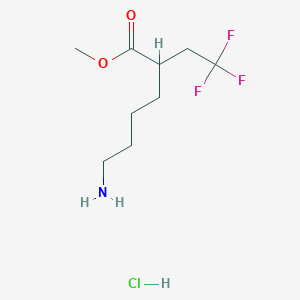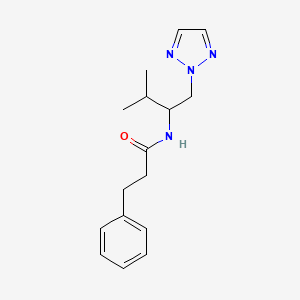![molecular formula C26H16N2O6 B2935604 2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide CAS No. 1847-03-6](/img/structure/B2935604.png)
2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide” is complex due to the presence of multiple functional groups. The structure of a similar compound, “2-Oxo-2H-chromene-3-carboxamide”, includes a central 2-oxo-2H-chromene (2-benzopyrane) unit with a carboxylic acid in the 3-position .Scientific Research Applications
Crystal Structure Analysis
- Studies have shown that derivatives of 2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide exhibit planar molecular structures and cis geometries, which are critical for understanding their intermolecular interactions and chemical properties (Gomes et al., 2015).
Synthesis and Application in Antimicrobial Agents
- New chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles have been synthesized from 2-oxo-2H-chromene-3-carboxamide, demonstrating significant antimicrobial activity, highlighting its potential as a precursor for developing new antimicrobial compounds (Azab et al., 2017).
Green Chemistry Approaches
- An eco-friendly synthesis method for 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed, showcasing the compound's versatility and the importance of sustainable chemistry practices in creating such derivatives (Proença et al., 2008).
Novel Material Synthesis
- The compound has been utilized in the synthesis of novel, heterocyclic, coumarin-based pyrano-chromene derivatives, which were further analyzed for their electronic and structural aspects, demonstrating unique nonlinear optical (NLO) properties (Arif et al., 2022).
Molecular Probe Development
- It has been synthesized as part of a novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator, showcasing its utility in detecting hydroxyl radicals produced by radiative sources in aqueous solutions, which is crucial for understanding oxidative stress and its biological impacts (Singh et al., 2008).
Mechanism of Action
Target of Action
Similar compounds, such as biscarboxamidocoumarin and chromene derivatives, have been reported to exhibit antitumor activities .
Mode of Action
It’s worth noting that biscarboxamidocoumarin and chromene derivatives, which are structurally similar to this compound, have shown promising in vitro antitumor activity in various cell lines .
Biochemical Pathways
Compounds with similar structures have been associated with antitumor activities, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Result of Action
This suggests that N,N’-(1,3-phenylene)bis(2-oxo-2H-chromene-3-carboxamide) may also have potential antitumor effects .
properties
IUPAC Name |
2-oxo-N-[3-[(2-oxochromene-3-carbonyl)amino]phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23(19-12-15-6-1-3-10-21(15)33-25(19)31)27-17-8-5-9-18(14-17)28-24(30)20-13-16-7-2-4-11-22(16)34-26(20)32/h1-14H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOSUHQXZZIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2935523.png)
![(Z)-methyl 2-(2-((5-chloro-2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2935524.png)

![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)


![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)

![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)
